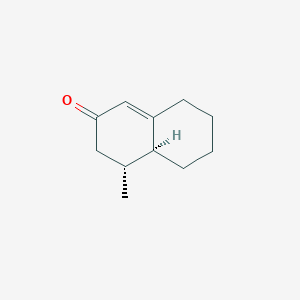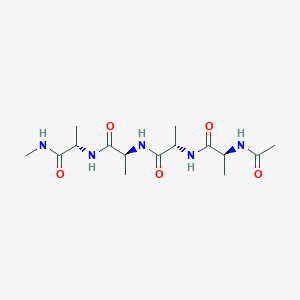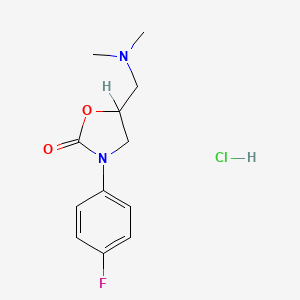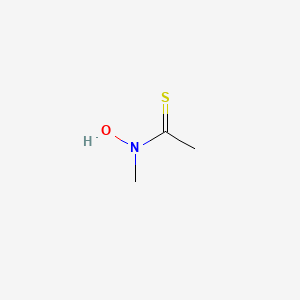![molecular formula C5H5N5 B14682221 2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine CAS No. 34550-46-4](/img/structure/B14682221.png)
2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-[1,2,3]Triazolo[4,5-b]pyridin-7-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-[1,2,3]Triazolo[4,5-b]pyridin-7-amine typically involves the cyclization of appropriate precursors. One common method is the cyanoacetylation of 5-amino-1,2,3-triazoles followed by cyclization of the formed cyanoacetamides . Another approach involves the reaction of amines with p-nitrophenylacetic acid and acetic anhydride under microwave irradiation, leading to the formation of amides that undergo cyclization upon heating in DMF solutions containing sodium acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and zeolite catalysts in the synthesis process suggests potential scalability for industrial applications .
化学反応の分析
Types of Reactions
2H-[1,2,3]Triazolo[4,5-b]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolopyridine core.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NaOCl and MnO2, reducing agents, and various catalysts such as zeolites . Reaction conditions often involve heating, microwave irradiation, and the use of solvents like DMF and pyridine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyanoacetylation reactions yield cyanoacetamides, while oxidation reactions can produce various oxidized derivatives .
科学的研究の応用
2H-[1,2,3]Triazolo[4,5-b]pyridin-7-amine has a wide range of scientific research applications:
作用機序
The mechanism of action of 2H-[1,2,3]Triazolo[4,5-b]pyridin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it acts as an inverse agonist of RORγt and an inhibitor of JAK1 and JAK2, which are involved in inflammatory and proliferative pathways .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: Another triazolopyridine derivative with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: A compound with a fused pyrazole and pyrimidine ring system, showing cytotoxic activities against cancer cell lines.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Compounds with a fused triazole and thiadiazine ring system, exhibiting various pharmacological activities.
Uniqueness
2H-[1,2,3]Triazolo[4,5-b]pyridin-7-amine is unique due to its specific ring fusion and the diverse range of biological activities it exhibits. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for research and potential therapeutic applications .
特性
CAS番号 |
34550-46-4 |
|---|---|
分子式 |
C5H5N5 |
分子量 |
135.13 g/mol |
IUPAC名 |
2H-triazolo[4,5-b]pyridin-7-amine |
InChI |
InChI=1S/C5H5N5/c6-3-1-2-7-5-4(3)8-10-9-5/h1-2H,(H3,6,7,8,9,10) |
InChIキー |
KDLCYJQDDUBLCW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=NNN=C2N=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


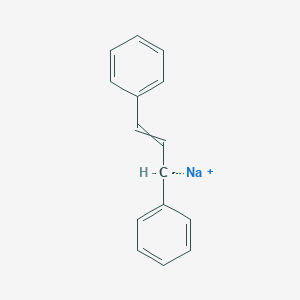
![2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid](/img/structure/B14682145.png)
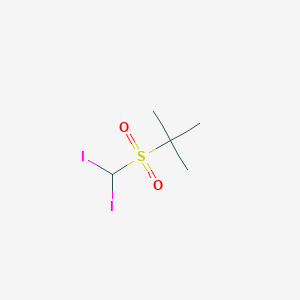
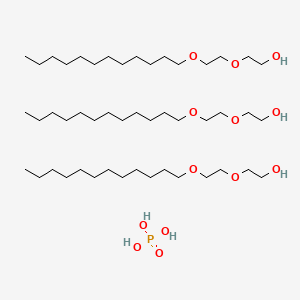
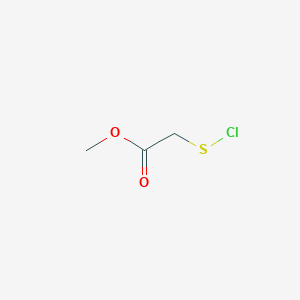
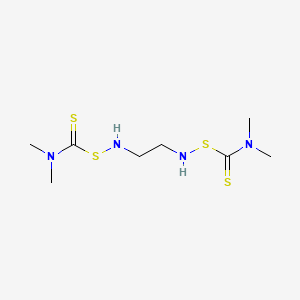
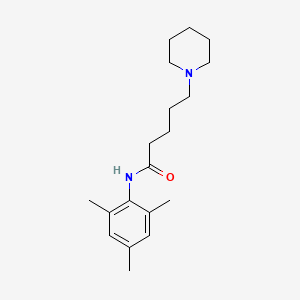
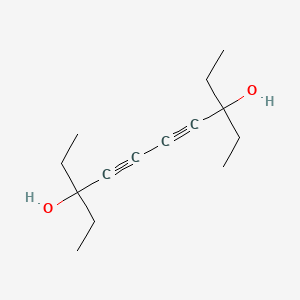
![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)
